8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aryl ketone, followed by bromination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .
Scientific Research Applications
8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis in microbial cells by targeting essential enzymes .
Comparison with Similar Compounds
- 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine
- 8-Bromoimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Comparison: 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a methoxyphenyl group. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds. For instance, the bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxyphenyl group contributes to its biological activity .
Properties
Molecular Formula |
C14H11BrN2O |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
8-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
FDDLCUVDTUVUBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.